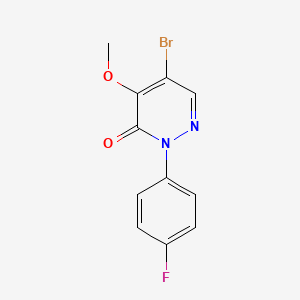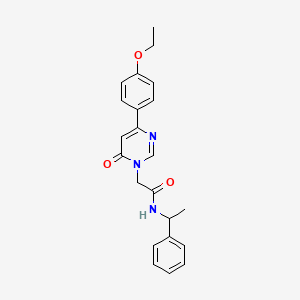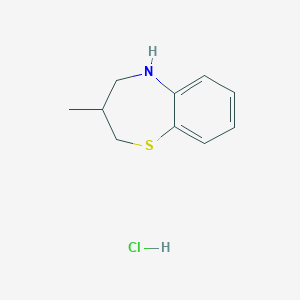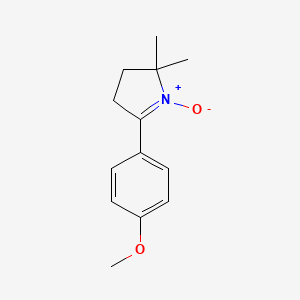
(6-氰基-4-甲基吡啶-3-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The InChI code for “(6-Cyano-4-methylpyridin-3-yl)boronic acid” is 1S/C7H7BN2O2/c1-5-2-6 (3-9)10-4-7 (5)8 (11)12/h2,4,11-12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “(6-Cyano-4-methylpyridin-3-yl)boronic acid”, are used in various chemical reactions. They are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .科学研究应用
催化
硼酸用于催化,特别是在不对称选择性合成中。例如,发现了一种硼酸催化,它能利用手性硼酸催化剂使异羟肟酸与醌亚胺缩酮发生氮杂-迈克尔加成反应。此反应促进了功能化环己烷的产生,展示了硼酸在有机反应和分子组装中的多功能性 (Hashimoto, Gálvez, & Maruoka, 2015).
传感应用
由于硼酸能够与二醇和强路易斯碱形成络合物,因此在传感应用中得到了广泛使用,这使得它们在各种均相和非均相检测分析中很有用。这包括在生物标记、蛋白质操作和修饰以及治疗剂开发方面的应用 (Lacina, Skládal, & James, 2014).
荧光化学传感器
硼酸与顺式-1,2-或1,3-二醇的相互作用已被用于开发荧光化学传感器以检测碳水化合物和生物活性物质。硼酸传感器最近的进展导致了探针的开发,这些探针的荧光强度、激发和发射波长发生了显着变化,为检测 L-多巴胺、氟化物和各种离子等物质提供了新途径 (Huang et al., 2012).
生物材料和治疗剂
含硼酸的聚合物已成为生物医学应用中的宝贵工具,包括 HIV、肥胖、糖尿病和癌症治疗。这些聚合物独特的反应性、溶解性和响应性决定了它们在为治疗应用创造新生物材料方面的用途 (Cambre & Sumerlin, 2011).
诊断和药剂
由于其结构特征,硼酸化合物已被开发成有效的酶抑制剂、癌症治疗中硼中子俘获疗法的药剂以及识别生物学重要糖类的模拟物。这种多功能性突出了硼酸化合物在诊断和药剂方面的潜力 (Yang, Gao, & Wang, 2003).
作用机制
Target of Action
The primary target of the compound (6-Cyano-4-methylpyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
The (6-Cyano-4-methylpyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a nucleophilic organic group, is transferred from boron to palladium . This process is a key step in the formation of new carbon-carbon bonds .
Biochemical Pathways
The (6-Cyano-4-methylpyridin-3-yl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important factors for bioavailability .
Result of Action
The molecular and cellular effects of the action of (6-Cyano-4-methylpyridin-3-yl)boronic acid are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (6-Cyano-4-methylpyridin-3-yl)boronic acid. For instance, the Suzuki–Miyaura coupling reaction, in which the compound plays a crucial role, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed efficiently in a variety of environmental conditions .
安全和危害
“(6-Cyano-4-methylpyridin-3-yl)boronic acid” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
属性
IUPAC Name |
(6-cyano-4-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-6(3-9)10-4-7(5)8(11)12/h2,4,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMJHLACFJJKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2225178-21-0 |
Source


|
| Record name | (6-cyano-4-methylpyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2565557.png)




![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2565566.png)


![Ethyl 5'-[1-(prop-2-yn-1-yl)piperidine-4-amido]-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B2565571.png)



![(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2565579.png)